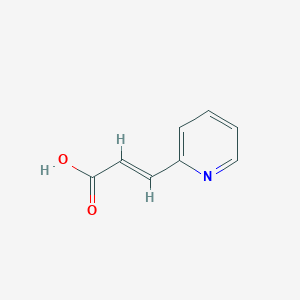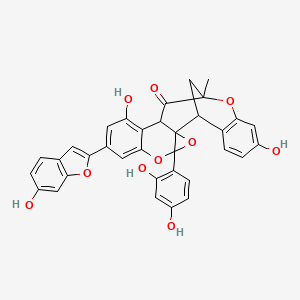
Mulberrofuran Q
Vue d'ensemble
Description
Mulberrofuran Q is a natural product that inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 (cyclooxygenase products) . It is found in the Morus alba .
Molecular Structure Analysis
Mulberrofuran Q has a molecular formula of C34H24O10 . Its average mass is 592.548 Da and its monoisotopic mass is 592.136963 Da .Chemical Reactions Analysis
While specific chemical reactions involving Mulberrofuran Q are not detailed in the search results, it’s known that Mulberrofuran Q inhibits the formation of 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT) and thromboxane B2 .Physical And Chemical Properties Analysis
Mulberrofuran Q has a molecular formula of C34H24O10, an average mass of 592.548 Da, and a monoisotopic mass of 592.136963 Da . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Anti-Viral Activity
Mulberrofuran Q, isolated from the root bark of Morus alba L., demonstrates significant anti-viral properties. In particular, it has been found to inhibit hepatitis B virus (HBV) DNA replication. The compound showed moderate activity in this respect, with an IC50 value of 3.99 μM in vitro using the HepG 2.2.15 cell line (Geng et al., 2012).
Neuroprotective Effects
Research has also explored the neuroprotective effects of Mulberrofuran Q in models of cerebral ischemia. The compound exhibited protective properties in both in vitro and in vivo studies, inhibiting the activity of enzymes involved in oxidative stress and endoplasmic reticulum stress. These findings suggest potential therapeutic applications for cerebral ischemia (Hong et al., 2017).
Potential for Cancer Treatment
Another significant area of research is the application of Mulberrofuran Q in cancer treatment. It has been found to inhibit the proliferation and migration of lung cancer cells by inactivating JAK2/STAT3 signaling. This suggests its potential as a therapeutic agent in lung cancer treatment (Guo et al., 2021).
Alzheimer’s Disease Research
Mulberrofuran Q has also been identified as a promising candidate for Alzheimer's disease treatment. It has been shown to exhibit multi-targeted effects on Alzheimer’s disease, including the inhibition of amyloid-beta aggregation and neuroprotective activities. This highlights its potential as a multi-targeted agent for treating Alzheimer's (Xia et al., 2019).
Anti-Inflammatory Properties
The anti-inflammatory activities of Mulberrofuran Q have been evaluated in the context of various diseases. Its potential for modulating inflammatory responses makes it a compound of interest in the study of inflammation-related conditions (Zelová et al., 2014).
Potential in COVID-19 Treatment
Mulberrofuran Q has also been investigated for its potential in treating COVID-19. Studies have suggested that it could inhibit the SPIKE protein of the SARS-CoV-2 virus, indicating its potential as a treatment agent for COVID-19 (Hosseini & Motamedi, 2021).
Propriétés
IUPAC Name |
4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24O10/c1-32-14-22(20-6-4-19(37)13-27(20)42-32)33-30(31(32)40)29-24(39)8-16(25-9-15-2-3-18(36)12-26(15)41-25)10-28(29)43-34(33,44-33)21-7-5-17(35)11-23(21)38/h2-13,22,30,35-39H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVXRBNAPJJEDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=C(O1)C=C(C=C3)O)C45C(C2=O)C6=C(C=C(C=C6OC4(O5)C7=C(C=C(C=C7)O)O)C8=CC9=C(O8)C=C(C=C9)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316869 | |
| Record name | Mulberrofuran Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mulberrofuran Q | |
CAS RN |
101383-35-1 | |
| Record name | Mulberrofuran Q | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101383-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mulberrofuran Q | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mulberrofuran Q | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036637 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



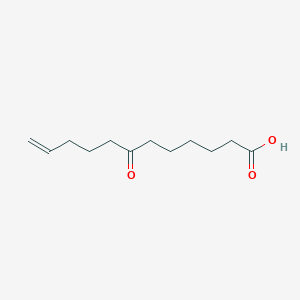
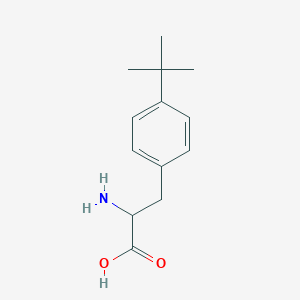
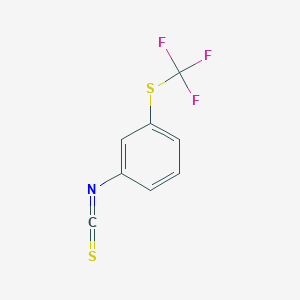
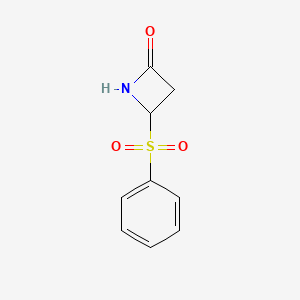
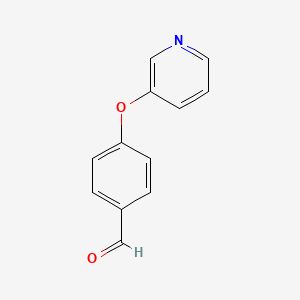
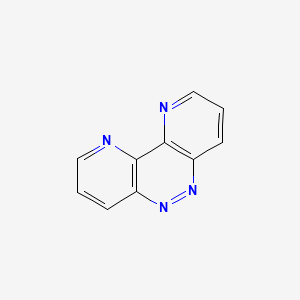
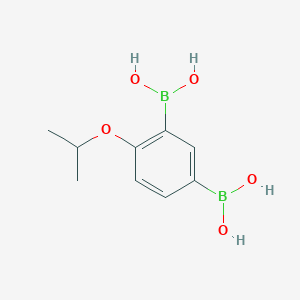


![N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amine](/img/structure/B1587840.png)
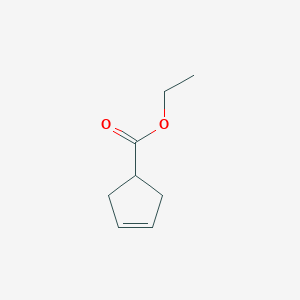
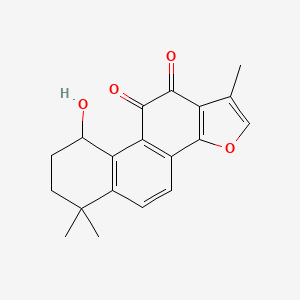
![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)
